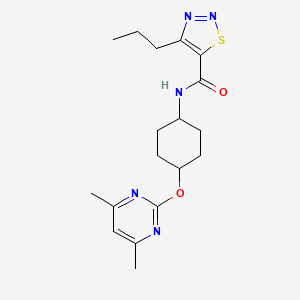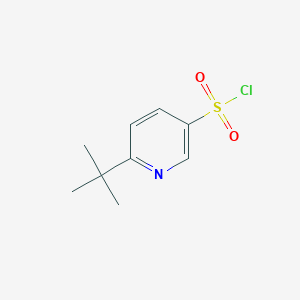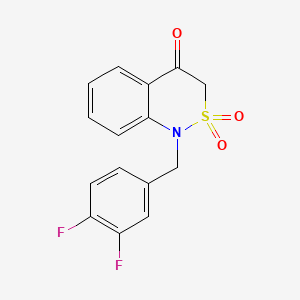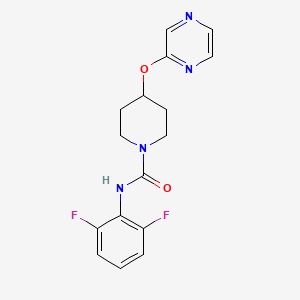
1-(Quinazolin-4-yl)piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Quinazolin-4-yl)piperidine-3-carboxylic acid is a compound with the molecular formula C14H15N3O2 . It is used for research purposes .
Synthesis Analysis
The synthesis of quinazoline derivatives, such as 1-(Quinazolin-4-yl)piperidine-3-carboxylic acid, has been a topic of interest in medicinal chemistry . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . The development of fast and cost-effective methods for the synthesis of substituted piperidines, which are part of the structure of this compound, is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 1-(Quinazolin-4-yl)piperidine-3-carboxylic acid consists of a quinazoline moiety, which is a benzene ring fused to a pyrimidine ring to form benzo[b]azabenzene . The compound also contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Quinazoline and quinazolinone derivatives have received significant attention due to their widely and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . The development of fast and cost-effective methods for the synthesis of substituted piperidines, which are part of the structure of this compound, is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
The molecular weight of 1-(Quinazolin-4-yl)piperidine-3-carboxylic acid is 257.29 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available literature.Applications De Recherche Scientifique
Neuroscience and Neuropharmacology
1-(Quinazolin-4-yl)piperidine-3-carboxylic acid has been studied for its effects on neurotransmission. Specifically:
- GABA Uptake Inhibition : It acts as an inhibitor of GABA (γ-aminobutyric acid) uptake . GABA is a crucial inhibitory neurotransmitter in the central nervous system, and modulating its levels can impact neuronal excitability.
Orientations Futures
The future directions for research on 1-(Quinazolin-4-yl)piperidine-3-carboxylic acid could involve further exploration of its pharmacological activities and potential applications in medicinal chemistry. The development of novel classes of antibacterial agents is a critical and unmet medical requirement, and quinazoline and quinazolinone derivatives could potentially contribute to this field .
Mécanisme D'action
Target of Action
The compound “1-(Quinazolin-4-yl)piperidine-3-carboxylic acid” is a hybrid molecule that combines the pharmacophoric features of quinazoline and piperidine . Quinazoline derivatives have been found to exhibit a range of pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . The piperidine carboxylic acid moiety has been reported to inhibit GABA (γ-aminobutyric acid) uptake . Therefore, the primary targets of this compound are likely to be related to these biological activities.
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes. The quinazoline moiety interacts with various targets involved in cancer, microbial infections, convulsions, and lipid metabolism . The piperidine carboxylic acid moiety inhibits the uptake of GABA, a neurotransmitter, thereby affecting neural signaling .
Biochemical Pathways
The compound affects multiple biochemical pathways due to its multi-targeted nature. The quinazoline moiety can interfere with pathways involved in cell proliferation, microbial growth, neuronal excitability, and lipid metabolism . The inhibition of GABA uptake by the piperidine carboxylic acid moiety can affect neural signaling pathways .
Pharmacokinetics
The molecular hybridization of quinazoline with other bioactive scaffolds has been reported to improve the potency of the resulting compounds This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
The result of the compound’s action is the modulation of the activities of its targets, leading to changes in the associated cellular processes. This can result in anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia effects, depending on the specific targets and the context . The inhibition of GABA uptake can lead to changes in neural signaling .
Propriétés
IUPAC Name |
1-quinazolin-4-ylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-14(19)10-4-3-7-17(8-10)13-11-5-1-2-6-12(11)15-9-16-13/h1-2,5-6,9-10H,3-4,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEYFJXJGUFFRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Quinazolin-4-yl)piperidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-Fluorophenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2909938.png)
![2-[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2909940.png)
![Ethyl 7-ethoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2909942.png)
![N-(4-{[3-(4-cyano-3-methyl-1-oxopyrido[1,2-a]benzimidazol-5(1H)-yl)-2-hydroxypropyl]amino}phenyl)acetamide](/img/structure/B2909943.png)


![7-Chloro-2-[(propylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride](/img/structure/B2909947.png)
![3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrochloride](/img/structure/B2909949.png)


![1-[2-(2-Aminoethoxy)ethyl]pyrrole-2,5-dione](/img/structure/B2909953.png)
![1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-one](/img/structure/B2909955.png)
![Methyl 2-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]benzoate](/img/structure/B2909957.png)
